molecular formula C18H19F2NO3 B6501805 2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide CAS No. 1396847-85-0

2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide

Cat. No.: B6501805
CAS No.: 1396847-85-0
M. Wt: 335.3 g/mol
InChI Key: MGLRAMCTXTTXML-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,6-difluorobenzoic acid with an appropriate amine derivative under conditions that facilitate amide bond formation. The reaction may be catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of fluorine atoms could result in various substituted derivatives.

Scientific Research Applications

2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the hydroxy and methoxyphenyl groups, resulting in different chemical properties and biological activity.

    N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide: Lacks the fluorine atoms, which may affect its binding affinity and reactivity.

    2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)propyl]benzamide: Similar structure but with variations in the side chain, leading to different properties.

Uniqueness

The unique combination of fluorine atoms, hydroxy group, and methoxyphenyl group in 2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide contributes to its distinct chemical and biological properties

Biological Activity

2,6-Difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H20F2N2O3
  • Molecular Weight : 348.35 g/mol
  • IUPAC Name : this compound

This compound features a benzamide core with two fluorine atoms at the 2 and 6 positions and a side chain that includes a hydroxy and methoxy group, which may influence its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that benzamide derivatives often exhibit pharmacological activities such as:

  • Anti-inflammatory Effects : Compounds similar to this compound have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Some studies suggest that benzamide derivatives may induce apoptosis in cancer cells by modulating pathways related to cell survival and death.

Case Studies

  • Cardiovascular Effects : A study on a related benzamide derivative demonstrated significant reductions in left ventricular pressure (LVP) and infarct area in ischemia-reperfusion models. This suggests that similar compounds may have protective effects on cardiac tissue during ischemic events .
    Study AspectFindings
    ModelIschemia-reperfusion injury
    MeasurementLeft ventricular pressure (LVP)
    ResultsDecreased LVP and infarct area
  • Antiviral Activity : Another case study highlighted the antiviral properties of benzamide derivatives against HIV. The mechanism involved inhibition of viral replication pathways, suggesting that this compound may also exhibit similar properties .

Research Findings

Recent studies have focused on the synthesis and evaluation of various benzamide derivatives, including the compound . Key findings include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Some benzamide compounds have been shown to inhibit DHFR, an important enzyme in nucleotide synthesis, thereby impacting cell proliferation .
  • Cellular Assays : In vitro assays indicated that certain derivatives could significantly reduce cell viability in cancer cell lines, suggesting potential anticancer applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO3/c1-18(23,10-12-6-8-13(24-2)9-7-12)11-21-17(22)16-14(19)4-3-5-15(16)20/h3-9,23H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLRAMCTXTTXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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